Cas no 403-96-3 (1,3-bis[3-(trifluoromethyl)phenyl]urea)

1,3-bis[3-(trifluoromethyl)phenyl]urea is a fluorinated urea derivative characterized by its two 3-(trifluoromethyl)phenyl substituents. This compound is notable for its high thermal and chemical stability, attributed to the strong electron-withdrawing effects of the trifluoromethyl groups. Its unique structure makes it valuable in applications requiring robust intermediates, such as pharmaceuticals, agrochemicals, and advanced material synthesis. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability in drug development. Additionally, the urea moiety provides hydrogen-bonding capability, facilitating interactions in supramolecular chemistry or catalysis. This compound is typically synthesized under controlled conditions to ensure purity and consistency, making it suitable for precision-driven research and industrial processes.
1,3-bis[3-(trifluoromethyl)phenyl]urea structure
403-96-3 structure
Product Name:1,3-bis[3-(trifluoromethyl)phenyl]urea
CAS No:403-96-3
MF:C15H10F6N2O
MW:348.243124485016
MDL:MFCD00018001
CID:1512596
PubChem ID:136250
Update Time:2025-05-21

1,3-bis[3-(trifluoromethyl)phenyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1,3-bis[3-(trifluoromethyl)phenyl]urea
    • N,N'-di(3-trifluoromethylphenyl)urea
    • N,N'-Bis(3-trifluormethylphenyl)harnstoff
    • N,N'-Di-(m-trifluoromethylphenyl)urea
    • ST50543483
    • NSC19469
    • AKOS001399003
    • N,N'-bis(3-trifluoromethylphenyl)urea
    • AC1L3836
    • N,N'-bis-(3-trifluoromethylphenyl)-urea
    • MCULE-6631994065
    • N,N'-bis(meta-trifluoromethylphenyl)urea
    • N,N'-bis-(3-trifluoromethylphenyl)urea
    • ZINC01514731
    • N,N'-di(3-trifluoromethylphenyl)urea; N,N'-Bis(3-trifluormethylphenyl)harnstoff; N,N'-Di-(m-trifluoromethylphenyl)urea; ST50543483; NSC19469; AKOS001399003; N,N'-bis(3-trifluoromethylphenyl)urea; AC1L3836; N,N'-bis-(3-trifluoromethylphenyl)-urea; MCULE-6631994065; N,N'-bis(meta-trifluoromethylphenyl)urea; N,N'-bis-(3-trifluoromethylphenyl)urea; ZINC01514731;
    • CHEMBL5202936
    • F72483
    • 1,3-Bis(3-(trifluoromethyl)phenyl)urea
    • 1,3Bis(3-Trifluoromethylphenyl)urea
    • 1,3-Bis-(3-trifluoromethyl-phenyl)-urea
    • DTXSID70193312
    • SY274280
    • SCHEMBL5597699
    • DS-011749
    • N,N'-bis[3-(trifluoromethyl)phenyl]urea
    • MFCD00018001
    • 1,3-BIS-(3-TRIFLUOROMETHYLPHENYL)UREA
    • NSC-19469
    • 1,3 Bis(3-Trifluoromethylphenyl)urea
    • NSC 19469
    • Z44590534
    • 403-96-3
    • MDL: MFCD00018001
    • Inchi: 1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24)
    • InChI Key: ASUCRFVOBIZQSN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(NC1=CC=CC(C(F)(F)F)=C1)=O)(F)F

Computed Properties

  • Exact Mass: 348.0698
  • Monoisotopic Mass: 348.06973192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13
  • LogP: 5.51420

1,3-bis[3-(trifluoromethyl)phenyl]urea Pricemore >>

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1,3-bis[3-(trifluoromethyl)phenyl]urea Suppliers

Amadis Chemical Company Limited
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(CAS:403-96-3)1,3-bis[3-(trifluoromethyl)phenyl]urea
Order Number:A1025599
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:32
Price ($):350.0
Email:sales@amadischem.com

Additional information on 1,3-bis[3-(trifluoromethyl)phenyl]urea

Chemical Profile of 1,3-bis[3-(trifluoromethyl)phenyl]urea (CAS No. 403-96-3)

1,3-bis[3-(trifluoromethyl)phenyl]urea, identified by its Chemical Abstracts Service (CAS) number 403-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of urea derivatives, characterized by the presence of a carbamide group (-NH-CO-NH₂) linked to aromatic rings. The introduction of trifluoromethyl groups at the phenyl rings enhances its electronic and steric properties, making it a versatile building block for various applications.

The molecular structure of 1,3-bis[3-(trifluoromethyl)phenyl]urea consists of two phenyl rings substituted with trifluoromethyl groups at the 3-position, connected by a central urea moiety. This configuration imparts a high degree of lipophilicity and electronic modulation, which are critical factors in drug design and material synthesis. The trifluoromethyl group, known for its ability to influence metabolic stability and binding affinity, makes this compound particularly valuable in medicinal chemistry.

In recent years, 1,3-bis[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in the development of novel pharmaceuticals. Its structural features suggest utility as an intermediate in the synthesis of bioactive molecules targeting various therapeutic pathways. For instance, researchers have explored its role in creating kinase inhibitors and other small-molecule drugs that interact with biological targets involved in cancer and inflammatory diseases. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound's ability to modulate enzyme activity, making it a promising candidate for further pharmacological investigation.

Moreover, the compound's stability under various chemical conditions has made it a suitable candidate for material science applications. In polymer chemistry, derivatives of 1,3-bis[3-(trifluoromethyl)phenyl]urea have been investigated for their potential as flame retardants due to the inherent stability provided by the trifluoromethyl groups. These groups can effectively hinder combustion reactions by releasing fluorinated compounds that act as thermal barriers. This application aligns with the growing demand for environmentally friendly and efficient flame retardant solutions in industries ranging from construction to electronics.

The synthesis of 1,3-bis[3-(trifluoromethyl)phenyl]urea typically involves condensation reactions between appropriately substituted phenols and urea derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications. The compound's reactivity allows for further functionalization, enabling chemists to tailor its properties for specific needs. For example, introducing additional substituents or modifying the urea group can lead to novel derivatives with enhanced solubility or bioavailability.

Recent studies have also highlighted the compound's potential in photopharmacology, where light-responsive drugs are designed to activate or deactivate therapeutic effects upon exposure to specific wavelengths. The electronic properties of 1,3-bis[3-(trifluoromethyl)phenyl]urea, influenced by the aromatic rings and trifluoromethyl groups, make it a candidate for developing photoswitchable molecules that can be controlled externally. This approach offers new possibilities for targeted drug delivery and treatment regimens in precision medicine.

In conclusion, 1,3-bis[3-(trifluoromethyl)phenyl]urea (CAS No. 403-96-3) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and functional properties make it invaluable in pharmaceutical development, material science, and advanced chemical synthesis. As research continues to uncover new applications and refine synthetic techniques, this compound is poised to play an increasingly important role in addressing complex challenges in medicine and industry.

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Amadis Chemical Company Limited
(CAS:403-96-3)1,3-bis[3-(trifluoromethyl)phenyl]urea
A1025599
Purity:99%
Quantity:5g
Price ($):350.0
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